![molecular formula C20H18N4O2 B5637323 4-(4-allyl-2-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5637323.png)
4-(4-allyl-2-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[1,5-a]quinoxaline compounds typically involves multistep reactions starting from key intermediates like azido and isocyanoarenes, which are then transformed through cycloaddition reactions, cyclization, and subsequent modifications to introduce various substituents. These methods showcase the versatility and complexity of synthesizing this class of compounds (Li et al., 2017).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]quinoxaline derivatives often includes various functional groups attached to the core structure, which significantly influences their binding affinity and selectivity towards biological targets. X-ray crystallography and computational methods like density functional theory (DFT) are commonly used to determine and analyze the geometric parameters, molecular electrostatic potential, and frontier molecular orbitals of these compounds, providing insights into their reactivity and interaction mechanisms (Nogueira et al., 2017).
Chemical Reactions and Properties
1,2,4-Triazolo[4,3-a]quinoxaline derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and ring transformations. These reactions are crucial for introducing diverse functional groups that enhance the compounds' biological activity and selectivity. For example, reactions with orthoesters, acetic acid, or isothiocyanates lead to significant structural transformations, affecting their pharmacological properties (Kurasawa et al., 1992).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are influenced by the specific substituents and molecular structure of the 1,2,4-triazolo[4,3-a]quinoxaline derivatives. These properties are essential for determining the compounds' suitability for further development as therapeutic agents, affecting their formulation, stability, and bioavailability.
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, binding affinity, and selectivity, are determined by the compounds' molecular structure and functional groups. For instance, the introduction of specific substituents can enhance the compounds' affinity for adenosine receptors, making them potent and selective antagonists. Molecular docking studies and pharmacological evaluations provide insights into these interactions and the potential therapeutic applications of these compounds (Catarzi et al., 2005).
Eigenschaften
IUPAC Name |
4-(2-methoxy-4-prop-2-enylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-4-7-14-10-11-17(18(12-14)25-3)26-20-19-23-22-13(2)24(19)16-9-6-5-8-15(16)21-20/h4-6,8-12H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURDKKXIUZWCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2OC4=C(C=C(C=C4)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.